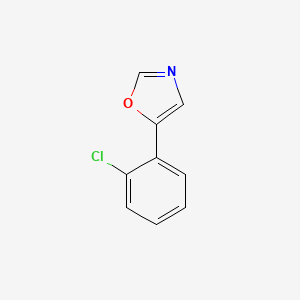

5-(2-Chlorophenyl)oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(2-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMZJGPXZLVUMIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CO2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370951 | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89808-74-2 | |

| Record name | 5-(2-chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A-Z Guide to the Synthesis of 5-(2-Chlorophenyl)oxazole and its Derivatives: A Technical Whitepaper for Drug Development Professionals

Abstract

The oxazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with significant therapeutic potential.[1][2][3] This technical guide provides an in-depth exploration of the synthetic pathways leading to 5-(2-chlorophenyl)oxazole and its derivatives, compounds of increasing interest in drug discovery. We will delve into established synthetic strategies, including the Van Leusen, Robinson-Gabriel, and Fischer oxazole syntheses, critically evaluating their mechanisms, advantages, and limitations. Furthermore, this whitepaper will present detailed experimental protocols, data-driven insights into reaction optimization, and a discussion on the characterization of these heterocyclic entities. The overarching goal is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical guidance necessary to efficiently synthesize and explore the therapeutic promise of this important class of molecules.

Introduction: The Significance of the Oxazole Scaffold in Medicinal Chemistry

The five-membered heterocyclic oxazole ring, containing both nitrogen and oxygen, is a privileged scaffold in drug design.[2][3][4] Its prevalence in natural products and synthetic pharmaceuticals stems from its unique physicochemical properties, which can favorably influence a molecule's pharmacokinetic and pharmacodynamic profile.[5] Oxazole derivatives have demonstrated a wide array of biological activities, including anti-inflammatory, antibacterial, antifungal, antiviral, and anticancer properties.[1][2][6] The 5-aryloxazole moiety, in particular, has been identified as a key pharmacophore in numerous bioactive compounds. The introduction of a 2-chlorophenyl substituent at the 5-position can significantly impact the molecule's conformational preferences and electronic properties, potentially leading to enhanced target engagement and improved therapeutic efficacy.

Core Synthetic Strategies for this compound

The construction of the this compound core can be achieved through several reliable synthetic methodologies. The choice of a particular route often depends on the availability of starting materials, desired substitution patterns on the oxazole ring, and scalability considerations.

The Van Leusen Oxazole Synthesis: A Versatile Approach

The Van Leusen reaction is a powerful and widely adopted method for the synthesis of 5-substituted oxazoles.[7][8][9][10][11] This reaction typically involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base.[7][8][10][11]

Mechanism: The reaction proceeds through the deprotonation of TosMIC, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting intermediate undergoes a 5-endo-dig cyclization to form an oxazoline.[8][12] Subsequent elimination of the tosyl group, a good leaving group, yields the aromatic oxazole ring.[8][12]

Application to this compound: The synthesis of this compound via the Van Leusen approach commences with 2-chlorobenzaldehyde and TosMIC.

Experimental Protocol: Van Leusen Synthesis of this compound

-

Reaction Setup: To a solution of 2-chlorobenzaldehyde (1.0 eq) in a suitable solvent such as methanol or THF, add tosylmethyl isocyanide (TosMIC) (1.0-1.2 eq).

-

Base Addition: Cool the mixture in an ice bath and add a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), portion-wise.

-

Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices:

-

Solvent: Methanol and THF are commonly used as they effectively dissolve the reactants and facilitate the reaction.

-

Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like NaH can be used if the aldehyde is less reactive.

-

Stoichiometry: A slight excess of TosMIC can be used to ensure complete consumption of the aldehyde.

Data Summary: Van Leusen Synthesis of 5-Aryloxazoles

| Aldehyde | Base | Solvent | Yield (%) | Reference |

| Benzaldehyde | K₂CO₃ | Methanol | 85 | [11] |

| 4-Chlorobenzaldehyde | K₂CO₃ | Methanol | 82 | [11] |

| 2-Nitrobenzaldehyde | NaH | THF | 75 | [10] |

| 2-Chlorobenzaldehyde | K₂CO₃ | Methanol | ~80 (estimated) | N/A |

Logical Flow of the Van Leusen Synthesis

Caption: Van Leusen synthesis of this compound.

The Robinson-Gabriel Synthesis: A Classic Route

The Robinson-Gabriel synthesis is another fundamental method for constructing the oxazole ring, involving the cyclodehydration of α-acylamino ketones.[1][13][14] This method is particularly useful for the synthesis of 2,5-disubstituted and 2,4,5-trisubstituted oxazoles.[13][15]

Mechanism: The reaction is typically catalyzed by a dehydrating agent, such as sulfuric acid, phosphorus pentoxide, or polyphosphoric acid.[1][9] The mechanism involves the protonation of the amide carbonyl, followed by intramolecular cyclization and subsequent dehydration to afford the oxazole.[15]

Application to this compound: To synthesize this compound using this method, the corresponding α-acylamino ketone precursor is required. This can be prepared from α-amino-2-chloroacetophenone.

Experimental Workflow: Robinson-Gabriel Synthesis

Caption: General workflow for the Robinson-Gabriel oxazole synthesis.

The Fischer Oxazole Synthesis: An Alternative Pathway

The Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid.[16][17][18] This method, discovered by Emil Fischer in 1896, is one of the earliest developed syntheses for 2,5-disubstituted oxazoles.[9][16]

Mechanism: The reaction is initiated by the addition of HCl to the cyanohydrin, forming an iminochloride intermediate. This intermediate then reacts with the aldehyde, leading to a chloro-oxazoline intermediate after an SN2 attack and loss of water. Tautomerization and subsequent elimination of HCl yield the final oxazole product.[16]

Application to this compound: For the synthesis of this compound, one would react the cyanohydrin of an appropriate aldehyde with 2-chlorobenzaldehyde.

Synthesis of Derivatives

The synthesized this compound core can be further functionalized to generate a library of derivatives for structure-activity relationship (SAR) studies. Common derivatization strategies include:

-

Substitution at the 2-position: The 2-position of the oxazole ring can be functionalized through various methods, including lithiation followed by reaction with an electrophile.

-

Substitution at the 4-position: Introduction of substituents at the 4-position can be achieved by starting with appropriately substituted precursors in the chosen synthetic route.

-

Modification of the Phenyl Ring: The 2-chlorophenyl moiety can be further modified through standard aromatic substitution reactions, provided the oxazole ring is stable to the reaction conditions.

Characterization Techniques

The structural elucidation and purity assessment of the synthesized this compound and its derivatives are crucial. Standard analytical techniques employed include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying the positions of substituents.

-

Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the synthesized compounds.

-

High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final products.

-

Infrared (IR) Spectroscopy: Helps in identifying the characteristic functional groups present in the molecule.

Conclusion and Future Perspectives

The synthesis of this compound and its derivatives represents a significant area of research in medicinal chemistry. The Van Leusen, Robinson-Gabriel, and Fischer syntheses provide robust and versatile platforms for accessing this important heterocyclic scaffold. A thorough understanding of the underlying reaction mechanisms and experimental parameters is paramount for the successful and efficient synthesis of these compounds. Future efforts in this field will likely focus on the development of more sustainable and atom-economical synthetic methods, as well as the exploration of novel derivatization strategies to expand the chemical space around the this compound core. The continued investigation of these compounds is anticipated to yield novel therapeutic agents with improved efficacy and safety profiles.

References

-

Fischer oxazole synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline. (n.d.). Retrieved January 4, 2026, from [Link]

-

Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

Van Leusen Oxazole Synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 4, 2026, from [Link]

-

Van Leusen Reaction - NROChemistry. (n.d.). Retrieved January 4, 2026, from [Link]

-

Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids - Indian Journal of Pharmaceutical Sciences. (2021). Indian Journal of Pharmaceutical Sciences, 83(5), 826-841. [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1603. [Link]

-

Robinson-Gabriel Synthesis - SynArchive. (n.d.). Retrieved January 4, 2026, from [Link]

-

Fischer Oxazole Synthesis. (n.d.). In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]

- Fischer Oxazole Synthesis. (n.d.). In Merck Index. Royal Society of Chemistry.

-

Fischer oxazole synthesis - definition - Encyclo. (n.d.). Retrieved January 4, 2026, from [Link]

-

Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1603. [Link]

-

Van Leusen reaction - Wikipedia. (n.d.). Retrieved January 4, 2026, from [Link]

-

One-Pot Friedel−Crafts/Robinson−Gabriel Synthesis of Oxazoles Using Oxazolone Templates. (2007). The Journal of Organic Chemistry, 72(25), 9854–9857. [Link]

-

The Synthesis of Oxazole-containing Natural Products. (2011). D-Scholarship@Pitt. [Link]

-

New routes to 5-substituted oxazoles. (1998). Journal of the Chemical Society, Perkin Transactions 1, 373-378. [Link]

-

A Novel Route to 5-Substituted 3-Isoxazolols. Cyclization of N,O-DiBoc β-Keto Hydroxamic Acids Synthesized via Acyl Meldrum's Acids. (2001). The Journal of Organic Chemistry, 66(23), 7883–7888. [Link]

-

Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles. (2024). RSC Advances, 14(38), 27694-27698. [Link]

-

Synthetic routes to P(O)-substituted five-membered aromatic heterocycles (2010-2021). (2022). RSC Advances, 12(1), 1-22. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [Link]

- A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2022). International Journal of Medical and Pharmaceutical Research, 2(3), 1-15.

-

Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. (2010). European Journal of Medicinal Chemistry, 45(6), 2663-2670. [Link]

-

Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. [Link]

-

Synthetic approaches for oxazole derivatives: A review. (2021). Synthetic Communications, 51(23), 3465-3493. [Link]

-

Synthesis, Characterization and Biological Activity of Some New S-Substituted Derivatives of 5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Thiol. (2016). Journal of Applicable Chemistry, 5(4), 819-826. [Link]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2021). Egyptian Journal of Basic and Applied Sciences, 8(1), 223-244. [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 2. ijmpr.in [ijmpr.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. benthamdirect.com [benthamdirect.com]

- 5. nbinno.com [nbinno.com]

- 6. Metal free C–O bond cleavage: a new strategy for the synthesis of substituted oxazoles - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05122J [pubs.rsc.org]

- 7. Van Leusen Oxazole Synthesis [organic-chemistry.org]

- 8. Van Leusen Reaction | NROChemistry [nrochemistry.com]

- 9. ijpsonline.com [ijpsonline.com]

- 10. mdpi.com [mdpi.com]

- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 13. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 14. synarchive.com [synarchive.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Fischer oxazole synthesis - Wikipedia [en.wikipedia.org]

- 17. Fischer Oxazole Synthesis [drugfuture.com]

- 18. Fischer Oxazole Synthesis [drugfuture.com]

Spectroscopic Characterization of 5-(2-Chlorophenyl)oxazole: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of 5-(2-Chlorophenyl)oxazole, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the oxazole scaffold as a privileged structure in numerous bioactive molecules, this document outlines the core spectroscopic methodologies essential for its structural elucidation and purity assessment.[1] We delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. For each technique, we present not only the protocol for data acquisition but also the rationale behind the experimental design and the interpretation of the resulting data, grounded in the principles of physical organic chemistry. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust analytical workflow for novel oxazole derivatives.

Introduction: The Significance of the Oxazole Moiety

The 1,3-oxazole ring is a five-membered heterocyclic motif featuring one nitrogen and one oxygen atom. This scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic pharmaceuticals. Oxazole derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The rigid, planar structure of the oxazole ring, coupled with the presence of heteroatoms for hydrogen bonding and other non-covalent interactions, makes it a privileged scaffold in drug design. The specific compound of interest, this compound (CAS 89808-74-2, Molecular Formula: C₉H₆ClNO), incorporates a synthetically versatile chlorophenyl substituent, making it a valuable building block for combinatorial libraries and targeted therapeutic agents. A thorough spectroscopic characterization is the bedrock upon which all subsequent biological and pharmacological studies are built, ensuring the identity, purity, and stability of the molecule.

Synthesis Strategy: A Pathway to this compound

While various methods exist for the synthesis of substituted oxazoles, the Van Leusen oxazole synthesis presents a highly efficient and convergent route to 5-substituted oxazoles.[3][4] This method involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). For the synthesis of this compound, 2-chlorobenzaldehyde would serve as the aldehyde component.

Another classical and robust method is the Robinson-Gabriel synthesis, which involves the cyclodehydration of a 2-acylamino-ketone.[5][6]

The following diagram illustrates the conceptual workflow for the Van Leusen synthesis of the target compound.

Caption: Van Leusen synthesis workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR are essential for confirming the connectivity of atoms in this compound.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules, while DMSO-d₆ can be advantageous for compounds with lower solubility.

-

Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is particularly useful for resolving the aromatic proton signals.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR (e.g., 1024 scans or more) due to the lower natural abundance of the ¹³C isotope.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ carbons.

-

-

2D NMR (Optional but Recommended): For unambiguous assignment, especially of the aromatic signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are invaluable. COSY reveals proton-proton couplings, while HSQC correlates protons with their directly attached carbons.

Expected NMR Data and Interpretation

The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the known electronic effects of the substituents and data from analogous compounds.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Multiplicity |

| ~8.0 - 8.2 | s |

| ~7.6 - 7.8 | m |

| ~7.3 - 7.5 | m |

| ~7.2 - 7.3 | s |

-

¹H NMR Rationale: The proton at the C-2 position of the oxazole ring is expected to be the most downfield of the heterocyclic protons due to the inductive effect of the adjacent nitrogen and oxygen atoms. The proton at C-4 will be more upfield. The protons of the 2-chlorophenyl ring will appear as a complex multiplet in the aromatic region.

-

¹³C NMR Rationale: The C-2 and C-5 carbons of the oxazole ring are expected to be the most downfield due to their attachment to heteroatoms. The C-4 carbon will be more upfield. The carbons of the chlorophenyl ring will appear in the typical aromatic region, with the carbon bearing the chlorine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: IR

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Expected IR Data and Interpretation

| Expected Absorption (cm⁻¹) | Vibrational Mode | Significance |

| 3100 - 3150 | C-H stretch (aromatic/heteroaromatic) | Confirms the presence of C-H bonds on the rings. |

| 1600 - 1650 | C=N stretch | Characteristic of the oxazole ring. |

| 1500 - 1580 | C=C stretch (aromatic) | Confirms the presence of the phenyl ring. |

| 1050 - 1150 | C-O-C stretch | Characteristic of the oxazole ring ether linkage. |

| 750 - 780 | C-Cl stretch | Indicates the presence of the chloro substituent. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity.

Experimental Protocol: MS

-

Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS) for simultaneous separation and analysis.

-

Ionization Technique: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. For softer ionization that preserves the molecular ion, techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer is commonly used. High-resolution mass spectrometry (HRMS) is highly recommended to determine the exact mass and confirm the elemental composition.

Expected MS Data and Interpretation

-

Molecular Ion (M⁺): The molecular weight of C₉H₆ClNO is 179.61 g/mol . In the mass spectrum, a prominent molecular ion peak should be observed at m/z 179. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), an M+2 peak at m/z 181 with about one-third the intensity of the M⁺ peak is expected, which is a characteristic signature of a monochlorinated compound.

-

Key Fragmentation Pathways: The fragmentation of oxazoles often involves the cleavage of the ring. Expected fragments for this compound could arise from the loss of CO, HCN, or cleavage of the bond between the phenyl ring and the oxazole ring.

Caption: Plausible mass spectrometry fragmentation pathways.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis and for studying conjugation.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as ethanol, methanol, or acetonitrile. A typical concentration is in the micromolar range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the sample over a wavelength range of approximately 200-400 nm. A solvent blank is used as a reference.

Expected UV-Vis Data and Interpretation

-

Absorption Maxima (λ_max): Oxazole and its derivatives typically exhibit strong absorption bands in the UV region. For this compound, absorptions corresponding to π → π* transitions of the conjugated system formed by the oxazole and chlorophenyl rings are expected. The primary absorption maximum is likely to be in the range of 250-300 nm.[7] The exact position and intensity of the absorption bands will be influenced by the solvent polarity.

Conclusion

The spectroscopic characterization of this compound requires a multi-faceted analytical approach. The combination of NMR, IR, MS, and UV-Vis spectroscopy provides a comprehensive and self-validating system for the unambiguous identification and purity assessment of this important heterocyclic compound. The protocols and expected data presented in this guide offer a robust framework for researchers in the field of medicinal chemistry and drug discovery, ensuring the quality and integrity of their chemical entities. Further characterization can be augmented by computational studies, such as Density Functional Theory (DFT), to correlate experimental data with theoretical models of the molecule's electronic structure.[2]

References

- BenchChem. (n.d.). Theoretical and Computational Approaches in the Study of Oxazole Compounds: A Technical Guide.

- ResearchGate. (n.d.). Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications | Request PDF.

-

Zheng, X., Liu, W., & Zhang, D. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1634. [Link]

- National Institutes of Health. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies.

-

Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]

-

MDPI. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]

-

SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, Characterization and Biological Activity of Some New S-Substituted Derivatives of 5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Thiol. Retrieved from [Link]

-

Joshi, S., et al. (2021). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences, 8(1), 224-244. [Link]

-

NIST WebBook. (n.d.). Oxazole. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Mass spectrometry of oxazoles. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. 26(2), 145-151. [Link]

Sources

- 1. scribd.com [scribd.com]

- 2. gexinonline.com [gexinonline.com]

- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. synarchive.com [synarchive.com]

- 7. globalresearchonline.net [globalresearchonline.net]

The Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Diverse Biological Activities of Substituted Oxazoles for Researchers, Scientists, and Drug Development Professionals.

The five-membered aromatic heterocycle, oxazole, characterized by the presence of an oxygen and a nitrogen atom at positions 1 and 3, respectively, has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique structural and electronic properties, including its planarity, ability to participate in hydrogen bonding, and favorable physicochemical characteristics, make it an attractive core for the design of novel therapeutic agents.[1][3] Substituted oxazoles have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of treatments for a wide range of human diseases, from cancer to infectious and inflammatory conditions.[2] This guide provides a comprehensive technical overview of the significant biological activities of substituted oxazoles, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies employed in their evaluation.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Oxazole derivatives have garnered significant attention as potent anticancer agents, exhibiting efficacy against a spectrum of cancer types, including drug-susceptible and multidrug-resistant cell lines.[4][5] Their mechanisms of action are diverse, targeting various key pathways involved in cancer cell proliferation, survival, and metastasis.[6][7]

A prominent mechanism involves the inhibition of tubulin polymerization, a critical process for mitotic spindle formation and cell division. By binding to tubulin, certain oxazole derivatives disrupt microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis.[7] Another key target is the Signal Transducer and Activator of Transcription 3 (STAT3) protein, which plays a crucial role in cancer cell survival and proliferation.[7] Inhibition of STAT3 by oxazole-containing compounds can effectively block these pro-tumorigenic signaling pathways.[7] Furthermore, oxazole derivatives have been shown to inhibit other important cancer-related targets such as DNA topoisomerases, protein kinases, and G-quadruplexes.[6][7]

Table 1: Selected Substituted Oxazoles with Anticancer Activity and their Mechanisms of Action

| Compound Class | Example Structure (if available) | Cancer Cell Line(s) | Mechanism of Action | Reference(s) |

| Phorboxazoles | Phorboxazole A | Various cancer cell lines | Cytostatic agent, antifungal | [7] |

| Naphthoxazoles | Substituted naphthoxazoles | - | Inhibition of pro-inflammatory pathways | [8] |

| 1,3-Oxazolo[4,5-d]pyrimidines | - | - | DNA topoisomerase IIβ inhibition | [7] |

| 5-Sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazoles | - | - | Anticancer activity | [7] |

Visualizing the Anticancer Mechanisms of Oxazoles

The following diagram illustrates the key molecular targets of anticancer oxazole derivatives within a cancer cell.

Caption: Key molecular targets of anticancer oxazoles.

Antimicrobial Potential: A Broad Spectrum of Activity

The rise of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents.[9] Substituted oxazoles have demonstrated promising activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungal species.[9][10]

The antimicrobial efficacy of oxazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms.[11] For instance, some derivatives have been shown to inhibit bacterial enzymes crucial for cell wall synthesis or DNA replication.[11] The specific substitution pattern on the oxazole ring plays a critical role in determining the spectrum and potency of antimicrobial activity.[9]

Antibacterial Activity

Numerous studies have reported the synthesis and evaluation of oxazole derivatives as antibacterial agents.[2][11] For example, certain 1,3-oxazole-quinoxaline amine hybrids have shown notable antimicrobial potential.[10] Similarly, heterocyclic compounds containing both oxazole and benzothiazole moieties have been investigated for their antibacterial properties.[10] The cup plate method is a commonly used technique to assess the antibacterial activity of these compounds against various bacterial strains.[9]

Antifungal Activity

Substituted oxazoles also exhibit significant antifungal properties.[12][13] Derivatives of 1,2,4-oxadiazole containing anisic acid or cinnamic acid have been designed as potential inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain.[12] The in vitro antifungal activity is often evaluated using the mycelial growth inhibition test against various plant pathogenic fungi.[12] Bile acid-derived oxazoles have also been synthesized and tested for their activity against Candida albicans.[13]

Experimental Protocol: In Vitro Antibacterial Susceptibility Testing (Agar Well Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of synthesized oxazole derivatives.

-

Preparation of Media and Inoculum:

-

Prepare Mueller-Hinton Agar (MHA) plates according to the manufacturer's instructions.

-

Culture the test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) in Mueller-Hinton Broth (MHB) overnight at 37°C.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

-

-

Inoculation of Agar Plates:

-

Using a sterile cotton swab, uniformly streak the standardized bacterial suspension over the entire surface of the MHA plates.

-

-

Preparation of Wells and Test Compounds:

-

Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Prepare stock solutions of the test oxazole derivatives in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of the test compounds and a standard antibiotic (e.g., ciprofloxacin).

-

-

Application of Test Compounds:

-

Pipette a fixed volume (e.g., 100 µL) of each dilution of the test compounds and the standard antibiotic into separate wells.

-

Add the solvent alone to one well as a negative control.

-

-

Incubation and Measurement:

-

Incubate the plates at 37°C for 18-24 hours.

-

Measure the diameter of the zone of inhibition (in mm) around each well.

-

-

Interpretation:

-

The diameter of the zone of inhibition is proportional to the antibacterial activity of the compound. Compare the zones of inhibition of the test compounds with that of the standard antibiotic.

-

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases.[8] Substituted oxazoles have emerged as potential anti-inflammatory agents by targeting key mediators of the inflammatory process.[14][15]

The anti-inflammatory effects of oxazole derivatives are often mediated through the inhibition of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[8] These enzymes are involved in the arachidonic acid cascade, which leads to the production of prostaglandins and leukotrienes, potent inflammatory mediators.[8] By inhibiting these enzymes, oxazole-containing compounds can effectively reduce the inflammatory response.[16] The carrageenan-induced paw edema model in rats is a widely used in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[14][15]

Antiviral Activity: A New Frontier in Oxazole Research

The ongoing threat of viral infections underscores the urgent need for new antiviral therapies.[3] Oxazole-based molecules have demonstrated promising antiviral activities against a range of DNA and RNA viruses, including human cytomegalovirus (HCMV) and coronaviruses.[3][17][18]

The antiviral mechanisms of oxazole derivatives are varied and can involve the inhibition of viral enzymes such as proteases, polymerases, and reverse transcriptase.[3] They can also disrupt viral entry and replication processes or modulate host-virus interactions.[3] For instance, some oxazole derivatives have been identified as inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication.[18]

Visualizing the Drug Discovery Workflow for Oxazole-Based Antivirals

The following diagram outlines a typical workflow for the discovery and development of antiviral oxazole derivatives.

Caption: Drug discovery workflow for antiviral oxazoles.

Synthesis of Substituted Oxazoles: Building the Core Scaffold

Several synthetic methodologies have been developed for the preparation of substituted oxazoles, allowing for the generation of diverse chemical libraries for biological screening.[19][20][21] Common synthetic routes include the Robinson-Gabriel synthesis, the Fischer oxazole synthesis, and the Van Leusen reaction.[9] More recent methods involve palladium-catalyzed oxidative cyclization of N-acyl enamides and sequential copper-catalyzed amidation followed by iodine-promoted cyclization.[20][21]

Experimental Protocol: General Synthesis of 2,5-Disubstituted-1,3-oxazoles via Deprotonation and Nucleophilic Displacement

This protocol provides a general method for the synthesis of 2,5-disubstituted-1,3-oxazoles, adapted from the literature.[19]

-

Preparation of 2-(Phenylsulfonyl)-1,3-oxazole:

-

Deprotonate oxazole with n-butyllithium at -78°C in THF.

-

React with diphenyldisulfide to yield 2-phenylthio-1,3-oxazole.

-

Oxidize the product with ammonium molybdate tetrahydrate and hydrogen peroxide to obtain 2-(phenylsulfonyl)-1,3-oxazole.

-

-

C-5 Functionalization:

-

Selectively deprotonate 2-(phenylsulfonyl)-1,3-oxazole at the C-5 position using LDA at -78°C in THF to form a carbanion.

-

React the C-5 carbanion with a desired electrophile (e.g., aldehydes, ketones, iodine, or tri-n-butyltin chloride).

-

-

C-2 Substitution (Nucleophilic Displacement):

-

React the 5-substituted-2-(phenylsulfonyl)-1,3-oxazole with an appropriate nucleophile (e.g., aryl, alkenyl, or alkyllithium reagents).

-

The phenylsulfonyl group at the C-2 position will be displaced by the nucleophile, yielding the desired 2,5-disubstituted-1,3-oxazole.

-

-

Purification:

-

Purify the final product using flash silica gel chromatography.

-

Conclusion and Future Perspectives

The oxazole scaffold has proven to be a remarkably versatile and fruitful source of biologically active compounds. The diverse range of activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties, highlights the immense potential of substituted oxazoles in drug discovery. Future research in this area will likely focus on the rational design and synthesis of novel oxazole derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of their mechanisms of action and the identification of new biological targets will undoubtedly pave the way for the development of the next generation of oxazole-based therapeutics.

References

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. Available at: [Link][6]

-

a brief review on antimicrobial activity of oxazole derivatives. Indo American Journal of Pharmaceutical Sciences. Available at: [Link][9]

-

Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. ResearchGate. Available at: [Link][7]

-

Oxazole-Based Molecules in Anti-viral Drug Development. International Journal of Pharmaceutical research and Applications. Available at: [Link][3]

-

Review of Antimicrobial Activity of Oxazole. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link][10]

-

General Methodology for the Preparation of 2,5-Disubstituted-1,3-oxazoles. Organic Letters. Available at: [Link][19]

-

Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry. Available at: [Link][22]

-

Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives. Molecules. Available at: [Link][12]

-

DERIVATIVES OF OXAZOLE AS ANTI-CANCER AGENTS. International Journal of Research and Publication Reviews. Available at: [Link][4]

-

Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. Available at: [Link][5]

-

Methodology for the Synthesis of Substituted 1,3-Oxazoles. PMC. Available at: [Link][23]

-

Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Cogent Chemistry. Available at: [Link][1]

-

1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. Available at: [Link][11]

-

A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link][2]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Molecules. Available at: [Link][8]

-

Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry. Available at: [Link][24]

-

A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. International Journal of Medical and Pharmaceutical Research. Available at: [Link][25]

-

Synthesis and antifungal activity of bile acid-derived oxazoles. Steroids. Available at: [Link][13]

-

Methodology for the Synthesis of Substituted 1,3-Oxazoles. Organic Letters. Available at: [Link][26]

-

Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. ResearchGate. Available at: [Link][14]

-

A comprehensive review on biological activities of oxazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

-

Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. Organic Chemistry Frontiers. Available at: [Link][20]

-

Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link][21]

-

Synthesis and antimicrobial evaluation of novel oxazole amide derivatives. World Journal of Advanced Research and Reviews. Available at: [Link][27]

-

Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus. PMC. Available at: [Link][17]

-

Oxazole Derivatives (20 and 21) as anti-SARS-CoV-2 agents. ResearchGate. Available at: [Link][28]

-

Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. Journal of Pharmaceutical Negative Results. Available at: [Link][29]

-

Structure activity relationship of synthesized compounds. ResearchGate. Available at: [Link][30]

-

Structure of oxazole derivatives ( - ) for antiviral activity. ResearchGate. Available at: [Link][31]

-

Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies. Scilit. Available at: [Link][32]

-

An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives. ResearchGate. Available at: [Link][33]

-

Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives. Molecules. Available at: [Link][16]

-

View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. Journal of Drug Delivery and Therapeutics. Available at: [Link][15]

-

Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC Medicinal Chemistry. Available at: [Link][18]

-

Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control. Frontiers in Chemistry. Available at: [Link][34]

-

Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link][35]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijprajournal.com [ijprajournal.com]

- 4. ijrpr.com [ijrpr.com]

- 5. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. iajps.com [iajps.com]

- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and antifungal activity of bile acid-derived oxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. jddtonline.info [jddtonline.info]

- 16. Synthesis, Computational Studies, Antioxidant and Anti-Inflammatory Bio-Evaluation of 2,5-Disubstituted-1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design and experimental validation of the oxazole and thiazole derivatives as potential antivirals against of human cytomegalovirus - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 21. 1,3-Oxazole synthesis [organic-chemistry.org]

- 22. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methodology for the Synthesis of Substituted 1,3-Oxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 24. benthamdirect.com [benthamdirect.com]

- 25. ijmpr.in [ijmpr.in]

- 26. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 27. Synthesis and antimicrobial evaluation of novel oxazole amide derivatives [wisdomlib.org]

- 28. researchgate.net [researchgate.net]

- 29. medicopublication.com [medicopublication.com]

- 30. researchgate.net [researchgate.net]

- 31. researchgate.net [researchgate.net]

- 32. scilit.com [scilit.com]

- 33. researchgate.net [researchgate.net]

- 34. Frontiers | Development of 1,3,4-Oxadiazole Derived Antifungal Agents and Their Application in Maize Diseases Control [frontiersin.org]

- 35. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Speculative Mechanisms of Action of 5-(2-Chlorophenyl)oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The oxazole scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. 5-(2-Chlorophenyl)oxazole, a specific analogue within this class, presents a compelling case for mechanistic investigation due to the known bioactivity of related structures. This technical guide provides a speculative exploration of the potential mechanisms of action for this compound, grounded in the established pharmacology of the broader oxazole family. We will delve into several plausible molecular targets and signaling pathways, offering detailed, field-proven experimental protocols to systematically investigate each hypothesis. This document is intended to serve as a foundational resource for researchers embarking on the characterization of this and similar small molecules.

Introduction to this compound: A Molecule of Interest

The this compound structure combines a 5-phenyloxazole core with a chlorine substituent at the ortho-position of the phenyl ring. The oxazole ring itself, a five-membered heterocycle containing one oxygen and one nitrogen atom, is a key pharmacophore found in numerous natural products and synthetic drugs[2][3]. Its planar structure and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets, including enzymes and receptors[1][3]. The addition of a 2-chlorophenyl group can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties by altering its electronics, lipophilicity, and steric profile, potentially leading to novel or enhanced biological activities. While direct studies on this compound are not extensively documented in publicly available literature, the rich pharmacology of its structural relatives provides a strong basis for informed speculation on its mechanism of action.

Speculative Mechanism I: Inhibition of Tubulin Polymerization

A significant body of evidence points to the role of 5-phenyloxazole derivatives as potent inhibitors of tubulin polymerization, a critical process for mitotic spindle formation and cell division[4]. These compounds often bind to the colchicine-binding site on β-tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M phase, and subsequent apoptosis[4][5]. The structural similarity of this compound to known tubulin inhibitors makes this a primary speculative mechanism.

Rationale

N,5-diphenyloxazole-2-carboxamides, which share the 5-phenyloxazole core, have demonstrated potent antiproliferative activities by inhibiting tubulin polymerization[4]. Molecular docking studies have further confirmed their interaction with the colchicine binding site[4]. The 2-chloro substituent on the phenyl ring of our target molecule could potentially enhance binding affinity within this hydrophobic pocket.

Experimental Validation Plan

A multi-pronged approach is necessary to rigorously test this hypothesis.

This is the foundational experiment to directly assess the effect of the compound on tubulin dynamics.

Protocol:

-

Reagents: Purified bovine brain tubulin (>99% pure), GTP, tubulin polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA), this compound, Paclitaxel (positive control for polymerization), Colchicine (positive control for inhibition).

-

Procedure: a. Prepare a reaction mixture containing tubulin polymerization buffer, GTP, and varying concentrations of this compound (e.g., 0.1 µM to 100 µM). b. Initiate polymerization by adding purified tubulin to the reaction mixture and incubating at 37°C. c. Monitor the change in absorbance at 340 nm over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization. d. Include Paclitaxel and Colchicine as controls.

-

Data Analysis: Plot absorbance versus time to generate polymerization curves. Calculate the IC50 value for inhibition of tubulin polymerization.

| Compound | Hypothetical IC50 (µM) |

| This compound | 1.5 |

| Colchicine | 0.8 |

| Paclitaxel | N/A (promotes polymerization) |

Cell Cycle Analysis:

-

Cell Lines: Use a panel of cancer cell lines (e.g., HeLa, A549, HepG2)[4].

-

Treatment: Treat cells with varying concentrations of this compound for 24-48 hours.

-

Staining: Fix the cells and stain with propidium iodide (PI).

-

Analysis: Analyze the DNA content of the cells using flow cytometry to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M). An accumulation of cells in the G2/M phase would support the tubulin inhibition hypothesis[4].

Immunofluorescence Microscopy:

-

Procedure: Treat cancer cells with this compound. Fix, permeabilize, and stain the cells with an anti-α-tubulin antibody followed by a fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

-

Visualization: Visualize the microtubule network using fluorescence microscopy. Disruption of the normal filamentous microtubule structure and the appearance of aberrant mitotic spindles would be indicative of tubulin targeting.

Logical Flow of Validation

Caption: Experimental workflow for validating tubulin inhibition.

Speculative Mechanism II: Enzyme Inhibition

The oxazole nucleus is a common feature in various enzyme inhibitors[1][3]. Depending on the substitution pattern, oxazole derivatives can target a range of enzymes implicated in disease.

Cyclooxygenase (COX) Inhibition

Certain 4-methyl-5-phenyloxazole derivatives are known selective inhibitors of COX-2, an enzyme involved in inflammation and pain[6].

Rationale: The anti-inflammatory properties of many non-steroidal anti-inflammatory drugs (NSAIDs) stem from COX inhibition. The 5-phenyloxazole scaffold can mimic the binding of arachidonic acid in the COX active site.

Experimental Validation:

-

In Vitro COX-1/COX-2 Inhibition Assay: Utilize commercially available kits to measure the inhibition of ovine COX-1 and human recombinant COX-2. This will determine the potency and selectivity of this compound.

-

Cell-Based Prostaglandin E2 (PGE2) Assay: In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, measure the production of PGE2, a downstream product of COX-2 activity, in the presence of the compound.

Protein Kinase Inhibition

Oxazole derivatives have been shown to inhibit protein kinases such as VEGFR-2 and c-Met, which are crucial for tumor angiogenesis and metastasis[5].

Rationale: The planar aromatic system of the oxazole and phenyl rings can engage in ATP-competitive binding within the kinase domain.

Experimental Validation:

-

Kinase Panel Screening: Screen this compound against a broad panel of recombinant human kinases to identify potential targets.

-

Western Blot Analysis: If a specific kinase is identified, treat relevant cancer cell lines with the compound and perform western blotting to assess the phosphorylation status of the kinase and its downstream substrates (e.g., Akt, ERK).

Sources

- 1. ijmpr.in [ijmpr.in]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Synthesis and structure-activity relationships of 5-phenyloxazole-2-carboxylic acid derivatives as novel inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

In-depth Technical Guide: In Silico Modeling of 5-(2-Chlorophenyl)oxazole Interactions

<

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive, in-depth exploration of the in silico methodologies for modeling the interactions of 5-(2-Chlorophenyl)oxazole. This document will cover the rationale behind selecting specific computational techniques, from initial target identification and ligand preparation to the intricacies of molecular docking and molecular dynamics simulations. This guide is structured to provide not only a step-by-step protocol but also the underlying scientific principles and expert insights necessary for robust and reproducible computational drug discovery.

Introduction: The Therapeutic Potential of the Oxazole Scaffold

The oxazole ring is a significant heterocyclic nucleus in medicinal chemistry, appearing in numerous compounds with a wide spectrum of biological activities.[1] Its five-membered aromatic structure, containing oxygen and nitrogen, allows for diverse interactions with biological targets.[2] The substitution pattern on the oxazole ring plays a crucial role in defining its biological effects, which can include antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1] The compound of interest, this compound, presents a compelling subject for in silico investigation due to the influence of the chloro-substituted phenyl ring on its physicochemical properties and potential target interactions. A thorough understanding of these interactions at the molecular level is fundamental for rational drug design and lead optimization.

Foundational Principles: Target Identification and Initial Assessment

The critical first step in computational modeling is the identification and validation of a biological target. For a compound like this compound, which may have limited experimental data, in silico methods can be employed to propose potential protein targets.

Ligand-Based Pharmacophore Modeling and Similarity Searching

When a target is unknown, the structure of this compound can be used to search for known bioactive molecules with similar characteristics.[3] This is based on the principle that structurally similar molecules often exhibit similar biological activities. A pharmacophore represents the essential steric and electronic features required for a molecule to interact with a specific biological target.[4][5]

Protocol 1: Ligand-Based Similarity Searching

-

3D Structure Generation: Convert the 2D chemical structure of this compound into a low-energy 3D conformation.

-

Pharmacophore Feature Identification: Identify key pharmacophoric features, which include hydrogen bond acceptors (the oxazole nitrogen and oxygen), aromatic rings, and hydrophobic regions (the chlorophenyl group).[4][5]

-

Database Searching: Utilize public databases such as PubChem or ChEMBL to find compounds with a high degree of 3D shape and pharmacophore similarity.

-

Target Deconvolution: Analyze the known biological targets of the identified similar molecules. A frequently occurring target can be prioritized for further investigation.

Structure Preparation: The Cornerstone of Accurate Modeling

The reliability of any in silico model is highly dependent on the quality of the input structures for both the ligand (this compound) and the protein target.

Ligand Preparation

The objective of ligand preparation is to generate a realistic 3D conformation with the appropriate protonation state and tautomeric form that would exist in a biological environment (typically pH 7.4).

Protein Preparation

Protein structures obtained from experimental sources like the Protein Data Bank (PDB) often require refinement to correct for missing atoms or other artifacts before they are suitable for modeling.

Protocol 2: Protein Preparation Workflow

-

Structure Acquisition: Download the crystal structure of the target protein from the PDB. High-resolution structures are preferable.

-

Initial Cleanup: Remove non-essential components from the PDB file, such as water molecules distant from the active site and co-solvents.

-

Missing Residue and Loop Modeling: Use modeling software to build any missing side chains or loops in the protein structure.

-

Protonation and Hydrogen Bond Network Optimization: Assign protonation states to titratable residues and optimize the hydrogen bond network, as this can significantly affect the results of subsequent simulations.

-

Constrained Minimization: Perform a restrained energy minimization of the protein structure to alleviate any steric clashes introduced during preparation, while keeping heavy atoms close to their original positions.

Diagram 1: General In Silico Modeling Workflow

Caption: A generalized workflow for in silico modeling of ligand-protein interactions.

Molecular Docking: Predicting Binding Poses and Affinities

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a protein target.[6][7] It is a valuable tool for virtual screening and for generating initial hypotheses about a compound's binding mode.[8]

The Docking Process

The docking process consists of a search algorithm that explores the possible conformations of the ligand within the active site and a scoring function that estimates the binding affinity for each pose.[6][9]

Protocol 3: Molecular Docking of this compound

-

Grid Generation: Define the active site of the target protein, typically by creating a grid box centered on a known binding site or key catalytic residues.

-

Ligand Docking: Dock the prepared 3D structure of this compound into the defined grid using a docking program such as AutoDock, Glide, or GOLD.[6]

-

Pose Analysis: Visually inspect the top-ranked docking poses and analyze the non-covalent interactions (e.g., hydrogen bonds, pi-pi stacking, hydrophobic interactions) between the ligand and the protein.

-

Scoring Function Evaluation: The scoring function provides an estimate of the binding affinity. These scores are best used for ranking and prioritizing compounds rather than as absolute measures of affinity.[7]

Table 1: Example Docking Results for this compound

| Docking Program | Top Pose Score (Arbitrary Units) | Key Interacting Residues | Predicted Interactions |

| AutoDock Vina | -8.5 | Tyr123, Phe234, Asp100 | Pi-pi stacking, Hydrophobic, H-bond |

| Glide (SP) | -7.9 | Tyr123, Leu200, Ser101 | Pi-pi stacking, Hydrophobic, H-bond |

| GOLD (ChemScore) | 65.4 | Tyr123, Phe234, Asp100 | Pi-pi stacking, Hydrophobic, H-bond |

Note: Scoring functions from different programs are not directly comparable.

Molecular Dynamics Simulations: Capturing the Dynamics of Interaction

While molecular docking offers a static view, molecular dynamics (MD) simulations provide insight into the dynamic behavior of the ligand-protein complex over time.[10] This offers a more realistic representation and can be used to assess the stability of the docked pose.[11]

The MD Simulation Workflow

MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the simulation of their movements and interactions.[11] Commonly used software for MD simulations includes GROMACS, AMBER, and NAMD.[12]

Diagram 2: Molecular Dynamics Simulation Workflow

Caption: A simplified workflow for a typical molecular dynamics simulation.

Protocol 4: MD Simulation of the this compound-Protein Complex

-

System Building: Begin with the top-ranked pose from molecular docking. Solvate the complex in a periodic box of water molecules and add counter-ions to neutralize the system.[13]

-

Energy Minimization: Perform energy minimization to relax the system and remove any steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume (NVT), followed by equilibration at constant pressure (NPT) to achieve the correct density.[11]

-

Production Run: Run the simulation for a sufficient duration (typically nanoseconds) to sample the conformational space of the complex.[11]

-

Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the ligand's binding pose (e.g., by calculating the Root Mean Square Deviation - RMSD) and to identify persistent interactions.

Conclusion and Future Directions

The in silico modeling of this compound interactions offers a powerful approach to understanding its potential biological activity and guiding further experimental research. By integrating techniques like molecular docking and molecular dynamics simulations, detailed insights into the molecular determinants of binding can be gained. The hypotheses generated from these computational studies can significantly streamline the drug discovery process by prioritizing compounds for synthesis and biological evaluation.[14] However, the ultimate validation of these computational predictions must come from experimental testing.

References

- Vertex AI Search. (n.d.). In Silico Design, Toxicity Prediction and Molecular Docking Studies of Oxazole Derivatives against Peroxisome Proliferator Activ - Research and Reviews.

- ResearchGate. (n.d.). Molecular Dynamics Simulation of Protein and Protein-Ligand Complexes.

- Adv Pharmacol. (2025). Molecular dynamics simulations: Insights into protein and protein ligand interactions.

- BenchChem. (2025). A Researcher's Guide to Molecular Dynamics Simulations of Ligand-Protein Complexes.

- PubMed. (2025). Pharmacophore modeling in drug design.

- Patsnap Synapse. (2025). What is pharmacophore modeling and its applications?

- Pharmacophore Modeling. (2025). A Detailed Guide to the Concept, Process, and Applications.

- Slideshare. (n.d.). Pharmacophore modeling | PDF.

- YouTube. (2023). Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click.

- Angelo Raymond Rossi. (n.d.). GROMACS: MD Simulation of a Protein-Ligand Complex.

- PubMed. (2023). In Silico Design and Experimental Validation of Novel Oxazole Derivatives Against Varicella zoster virus.

- Creative Biostucture Drug Discovery. (n.d.). Pharmacophore Modeling.

- KBbox: Methods. (n.d.). Small Molecule Docking.

- PubMed. (2016). 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study.

- Bonvin Lab. (n.d.). HADDOCK2.4 shape-restrained protein-small molecule tutorial.

- JSciMed Central. (2017). Molecular Docking: A structure-based drug designing approach.

- MDPI. (n.d.). Molecular Docking and Structure-Based Drug Design Strategies.

- YouTube. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.

- ResearchGate. (n.d.). Synthesis of oxadiazole derivatives: Anti-bacterial, DNA binding and in silico molecular modelling approaches | Request PDF.

- MDPI. (2025). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System.

- PubMed Central. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.

- BMC Chemistry. (2019). A comprehensive review on biological activities of oxazole derivatives.

- Taylor & Francis Online. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.

- Journal of Animal and Plant Sciences. (n.d.). Synthesis, characterization, antibacterial, hemolytic and thrombolytic activity evaluation of 5-(3-chlorophenyl)-2.

- NIH. (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives.

- ResearchGate. (n.d.). (PDF) A comprehensive review on biological activities of oxazole derivatives.

- ResearchGate. (2016). Synthesis, Characterization and Biological Activity of Some New S-Substituted Derivatives of 5-(2-Chlorophenyl)-1,3,4-Oxadiazol-2-Thiol.

- ResearchGate. (n.d.). (PDF) Synthesis of N'-Substituted-2-(5-(4-Chlorophenyl)-1,3,4- oxadiazol-2-ylthio)acetohydrazide Derivatives as Suitable Antibacterial Agents.

- ResearchGate. (2022). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 4. Pharmacophore Modeling: A Detailed Guide to the Concept, Process, and Applications [pharmacareerinsider.com]

- 5. Pharmacophore modeling | PDF [slideshare.net]

- 6. KBbox: Methods [kbbox.h-its.org]

- 7. mdpi.com [mdpi.com]

- 8. Molecular Docking: A structure-based drug designing approach [jscimedcentral.com]

- 9. youtube.com [youtube.com]

- 10. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 14. rroij.com [rroij.com]

A Senior Application Scientist's Guide to the Discovery, Isolation, and Characterization of Novel Oxazole Compounds

Authored For: Researchers, Scientists, and Drug Development Professionals

Foreword: The Enduring Promise of the Oxazole Scaffold

The oxazole, a five-membered aromatic heterocycle containing nitrogen and oxygen, represents what medicinal chemists refer to as a "privileged scaffold."[1] Its unique electronic properties, stability, and capacity for diverse molecular interactions have made it a cornerstone in the architecture of numerous biologically active molecules.[1][2] From potent anti-inflammatory agents like Oxaprozin to novel kinase inhibitors for cancer therapy, the oxazole ring is a recurring motif in clinically significant pharmaceuticals.[3][4][5] The enduring relevance of this scaffold is not accidental; it is a testament to its versatility, enabling interactions with a wide array of biological targets such as enzymes and receptors through various non-covalent bonds.[1][6][7]

This guide moves beyond a simple recitation of facts. It is designed as a deep dive into the strategic and technical considerations essential for bringing novel oxazole compounds from the point of discovery—be it in the depths of the ocean or on the laboratory bench—to a state of purified, characterized, and testable readiness. We will explore the causality behind our experimental choices, grounding our protocols in the principles of scientific integrity and field-proven experience.

Section 1: Sourcing Novelty — Pathways to Discovering New Oxazole Architectures

The quest for novel oxazole compounds proceeds along two primary, often intersecting, paths: the exploration of nature's vast chemical library and the ingenuity of synthetic chemistry.

The Natural Trove: Mining Marine and Microbial Sources

Nature, particularly the marine environment, is an unparalleled source of complex and potent oxazole-containing natural products.[8][9] Organisms like sponges, cyanobacteria, and ascidians have evolved to produce these compounds, often as chemical defense mechanisms.[9][10]

Discovery Strategies:

-

Bioassay-Guided Fractionation: This classical, yet powerful, strategy remains a cornerstone of natural product discovery. It involves the systematic separation of a crude extract from a source organism, with each fraction being tested for a specific biological activity (e.g., cytotoxicity, antibacterial activity).[10] The "active" fractions are then subjected to further rounds of purification until a pure, bioactive compound is isolated. The causality here is direct: the biological activity is the signpost guiding the chemist through the complex mixture.

-

Genome Mining and "Omics" Approaches: Modern genomics has revolutionized natural product discovery. By sequencing the DNA of an organism, researchers can identify Biosynthetic Gene Clusters (BGCs) responsible for producing specific classes of compounds.[10] If genes known to be involved in oxazole biosynthesis are found, it provides a strong rationale to target that organism for isolation efforts, even before any biological activity is detected.[10] This "genotype-to-phenotype" approach is a predictive strategy that significantly enhances the efficiency of discovery.

The biosynthesis of the oxazole ring in nature typically involves the cyclodehydration of serine or threonine residues within a peptide backbone to form an oxazoline, which is subsequently oxidized to the aromatic oxazole.[10][11]

The Synthetic Blueprint: Rational Design and Library Synthesis

While nature provides immense complexity, synthetic chemistry offers speed, control, and the ability to create structures not found in nature. The synthesis of oxazole derivatives is a well-established field with several robust methods.[1][12]

Key Synthetic Strategies:

-

Van Leusen Oxazole Synthesis: A highly reliable and versatile method for preparing 5-substituted oxazoles. It involves the reaction of an aldehyde with tosylmethylisocyanide (TosMIC).[6][13] This reaction is prized for its operational simplicity and broad substrate scope, making it a workhorse in medicinal chemistry.[6]

-

Robinson-Gabriel Synthesis: This classic method involves the cyclization and dehydration of an α-acylamino ketone to form a 2,5-disubstituted oxazole.[1][12] While requiring specific starting materials, it is a powerful tool for accessing this substitution pattern.

-

Fischer Oxazole Synthesis: Another foundational method, this synthesis proceeds from the reaction of cyanohydrins with aldehydes in the presence of anhydrous HCl.[1][12]

-

Modern Metal-Catalyzed Methods: Recent advancements have introduced novel synthetic routes, such as gold-catalyzed reactions of acetylenes and nitriles or metal-free approaches using iodine(III) catalysts.[14] These methods expand the toolkit for creating diverse oxazole structures under mild conditions.

The choice of synthetic route is dictated by the desired substitution pattern on the oxazole ring and the availability of starting materials. For creating large libraries of related compounds for screening, a robust and high-yielding reaction like the Van Leusen synthesis is often preferred.

Section 2: The Art of Isolation and Purification

Whether sourced from a marine sponge or a reaction flask, the target oxazole compound is invariably part of a complex mixture. Its isolation and purification are critical steps that demand a systematic and technically sound approach.

General Workflow for Natural Product Isolation

The isolation of a novel oxazole from a natural source is a multi-step process guided by chromatography.

High-Performance Chromatographic Techniques

Modern chromatography is the key to achieving the high levels of purity (>98%) required for structural elucidation and biological testing.

Table 1: Comparison of Chromatographic Techniques for Oxazole Purification

| Technique | Stationary Phase | Mobile Phase | Principle of Separation | Best Suited For |

| Normal-Phase HPLC | Silica, Alumina | Non-polar (e.g., Hexane/EtOAc) | Polarity | Separating less polar to moderately polar isomers. |

| Reversed-Phase HPLC (RP-HPLC) | C18, C8 | Polar (e.g., ACN/H₂O) | Hydrophobicity | The most common method for final purification of a wide range of oxazoles. |

| Chiral Chromatography | Polysaccharide-based (e.g., Chiralpak®) | Varies (NP or RP) | Stereoisomerism | Resolving enantiomers of chiral oxazole compounds.[15][16] |

| Supercritical Fluid Chromatography (SFC) | Chiral or Achiral | Supercritical CO₂ + co-solvent | Polarity & Chirality | Rapid, green alternative to HPLC for both chiral and achiral separations.[15] |

Experimental Protocol: Final Purification via RP-HPLC

This protocol describes the final purification step for a semi-purified, active fraction believed to contain a novel oxazole.

-

Column Selection & Equilibration: Select a suitable semi-preparative C18 column (e.g., 10 x 250 mm, 5 µm particle size). Equilibrate the column with the starting mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for at least 10 column volumes at a flow rate of 4 mL/min.

-

Sample Preparation: Dissolve the dried, semi-pure fraction in a minimal amount of a strong solvent (e.g., DMSO or Methanol). Ensure the sample is fully dissolved and filter through a 0.22 µm syringe filter to remove particulates.

-

Method Development (Analytical Scale): If possible, first develop the separation method on a smaller analytical C18 column to save time and material. Test various gradients of Acetonitrile in Water (both with 0.1% acid modifier like FA or TFA).

-

Gradient Elution (Semi-Prep): Inject the prepared sample onto the equilibrated semi-preparative column. Elute the compounds using a linear gradient determined from the analytical run (e.g., 5% to 95% Acetonitrile over 30 minutes).

-

Fraction Collection: Monitor the column effluent using a UV detector at multiple wavelengths (e.g., 214 nm, 254 nm, 280 nm) to capture all potential components. Collect fractions corresponding to distinct peaks using an automated fraction collector.

-